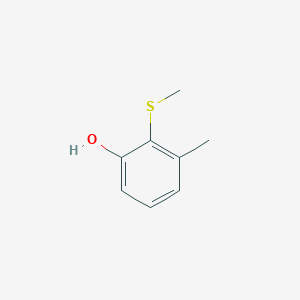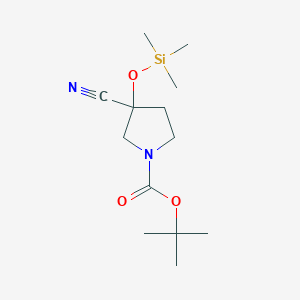![molecular formula C22H21ClN4 B2667277 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877786-94-2](/img/structure/B2667277.png)
3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a pyrimidine ring . This core is substituted with various groups including a 4-chlorophenyl group, a phenethyl group, and two methyl groups .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For example, the synthesis of related pyrido[2,3-d]pyrimidines involves condensation reactions, cyclization, and N-methylation .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, along with the various substituents. The presence of nitrogen in the ring system and the amine group would introduce polarity to the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. For instance, the amine group might undergo reactions such as alkylation, acylation, or condensation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the polar amine group and the aromatic rings would likely make the compound relatively stable and moderately polar .
Scientific Research Applications
Antimicrobial and Anticancer Agents
Compounds derived from pyrazolo[1,5-a]pyrimidine have shown promising results as potential antimicrobial and anticancer agents. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazole heterocyclics were prepared and evaluated for their insecticidal and antibacterial potential. These compounds showed significant activity against Pseudococcidae insects and selected microorganisms, indicating their potential use in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Synthesis Techniques
Advanced synthesis techniques have been developed for the creation of highly substituted pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of these compounds in medicinal chemistry. For instance, a one-pot regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines was achieved using ultrasound in aqueous media, showcasing an efficient method for producing these compounds (Kaping, Helissey, & Vishwakarma, 2020).
Antiproliferative Activity
The structural features of pyrazolo[1,5-a]pyrimidine derivatives have been linked to their antiproliferative activity. Synthesis and evaluation of new derivatives have led to compounds with potent activity against cancer cell lines, suggesting their potential as anticancer drugs. For instance, certain pyrazolo[3,4-d]pyrimidin-4-ones were synthesized and showed significant cytotoxic activity against human breast adenocarcinoma and mouse fibroblast nonmalignant cell lines (Atapour-Mashhad et al., 2017).
Future Directions
Future research could focus on exploring the potential biological activities of this compound, given that related structures have shown promising anticancer and anti-inflammatory properties. Further studies could also aim to optimize the synthesis process and investigate the detailed mechanism of action .
properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4/c1-15-14-20(24-13-12-17-6-4-3-5-7-17)27-22(25-15)21(16(2)26-27)18-8-10-19(23)11-9-18/h3-11,14,24H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWTYEHOWSCFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

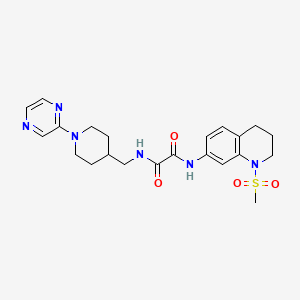

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide](/img/structure/B2667202.png)
![ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B2667203.png)
![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2667204.png)
![N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2667205.png)
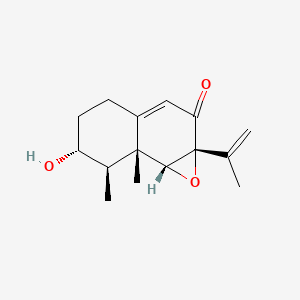
![N-(2-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2667207.png)
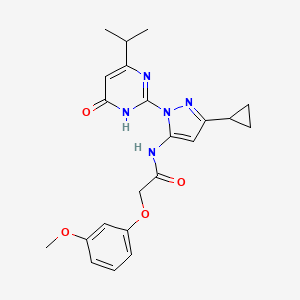
![2-[(4-Fluorophenyl)sulfonyl]ethanol](/img/structure/B2667209.png)
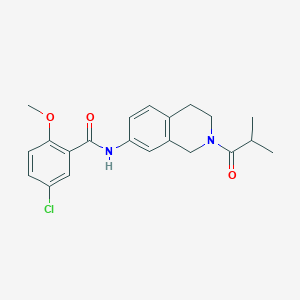
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2667215.png)
